1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Overview
Description
1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is a chemical compound with the molecular formula C21H52O6Si5 . It is also known by other names such as 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranoside and 1,2,3,4,6-PENTA-TRIMETHYLSILYL GLUCOPYRANOSE .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is mentioned that 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose is useful in the synthesis of truncated analogues of the iNKT cell agonist, α-galactosyl ceramide .Molecular Structure Analysis
The molecular structure of this compound consists of a hexopyranose ring where all the hydroxyl groups have been replaced by trimethylsilyl groups . The molecular weight is 541.06 .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 432.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.1±3.0 kJ/mol and a flash point of 193.9±29.1 °C . The index of refraction is 1.443, and it has a molar refractivity of 151.3±0.4 cm3 . It has 6 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Scientific Research Applications
Glycosylation Studies : This compound is also used in glycosylation studies. For example, 1,6-Anhydro-β-D-glucopyranose derivatives, which are related, are used as glycosyl donors in thioglycosidation reactions, producing thioglycosides in high yield (Wang, Sakairi, & Kuzuhara, 1990).
Peptide Research : In peptide research, 3,4,6-Tri-O-acetyl-D-glucose-oxazoline, a similar compound, is used for O-glycosylating resin-bound protected peptides (Hollósi et al., 1991).
Disaccharide Synthesis : The reaction of 1,2,3,4,6-penta-O-(trimethylsilyl)-D-glucopyranose with glycosyl acceptors leads to α-disaccharides, indicating its role in complex sugar synthesis (Knapp & Kirk, 2003).
Intermediate in Oligosaccharide Synthesis : 1,2,3,6-tetra-O-acetyl-alpha-D-glucopyranoses, a related compound, serves as a useful intermediate in oligosaccharide synthesis (Bastida et al., 1999).
Natural Molecule Synthesis : It provides a practical route for synthesizing 2′-deoxy-α-disaccharides, important in the study of natural molecules (Trumtel, Veyrières, & Sinaÿ, 1989).
Drug Development and Structural Biology : Synthesized glycosides like 2-(per-O-acetyl-D-glycosyloxy)phthalazines have potential applications in drug development and structural biology (Haikal, El Ashry, & Banoub, 2003).
Molecular Dynamics Studies : S-GLU, a derivative, is used to study molecular dynamics and the molecular origin of local mobility in D-glucose (Minecka et al., 2017).
Lipid Peroxidation Research : Disaccharide derivatives synthesized from it are used to study lipid peroxidation (Koto et al., 1982).
Antioxidant and Anti-tumor Activities : PGG analogs show significant antioxidant and anti-tumor activities, important in pharmacological research (Shaikh et al., 2016).
Structure and Interaction Studies : The tridimensional structure of related compounds like PGG and their interaction with phospholipid bilayers are studied (Beretta et al., 2011).
Efficient Synthesis of Natural Products : Efficient total synthesis of natural and unnatural forms of this compound has been achieved, underlining its significance in synthetic chemistry (Khanbabaee & Lötzerich, 1997).
Properties
IUPAC Name |
trimethyl-[[(2R,3R,4S,5R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHNIVPOLWPCF-AWGDKMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H52O6Si5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544478 | |
Record name | 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19126-99-9 | |
Record name | 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.